![molecular formula C16H25BO3 B2634933 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1007215-44-2](/img/structure/B2634933.png)
2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds have been used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
It’s known that similar phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-tetramethyl-2-[3-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Dehydrating Agents: Used in the synthesis of the compound to prevent hydrolysis.
Acids and Bases: Used in hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed upon hydrolysis of the compound.
Scientific Research Applications
2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: Contains a tert-butoxy group but differs in its functional groups and overall structure.
Uniqueness
2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki–Miyaura coupling reactions. The presence of the dioxaborolane ring enhances its stability compared to other boronic acids and esters .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-9-12(11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBLKXOJXEGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![N-(3-{4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2634856.png)
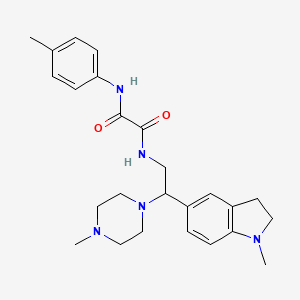

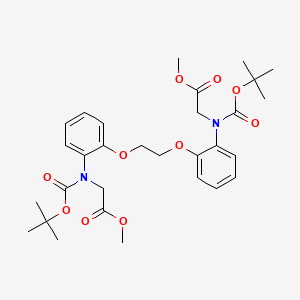
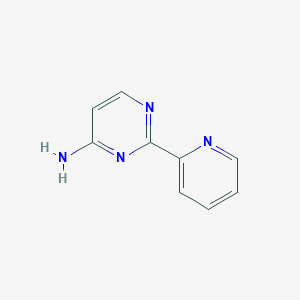
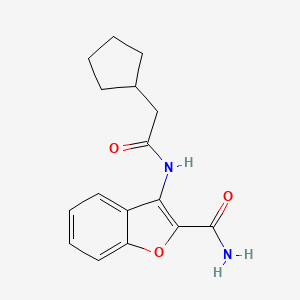
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2634869.png)
![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)
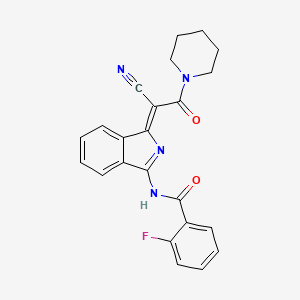
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)
